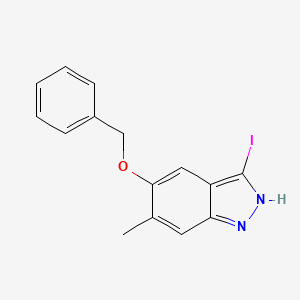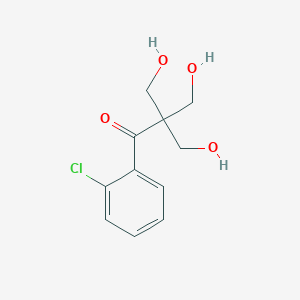
1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one is a chemical compound with a complex structure that includes a chlorinated aromatic ring and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one typically involves the reaction of 2-chlorobenzaldehyde with formaldehyde and a suitable hydroxyl-containing reagent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the pure compound.
化学反応の分析
Types of Reactions: 1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring and chlorine atom can participate in hydrophobic interactions and halogen bonding, respectively, further modulating the compound’s activity.
類似化合物との比較
- 1-(2-Chlorophenyl)-2-hydroxy-2-methylpropan-1-one
- 1-(2-Chlorophenyl)-3-hydroxy-2-methylpropan-1-one
- 1-(2-Chlorophenyl)-3-hydroxy-2,2-dimethylpropan-1-one
Uniqueness: 1-(2-Chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one is unique due to the presence of multiple hydroxyl groups and a chlorinated aromatic ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
648416-60-8 |
|---|---|
分子式 |
C11H13ClO4 |
分子量 |
244.67 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one |
InChI |
InChI=1S/C11H13ClO4/c12-9-4-2-1-3-8(9)10(16)11(5-13,6-14)7-15/h1-4,13-15H,5-7H2 |
InChIキー |
GPCMXPWKPJVYCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C(CO)(CO)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
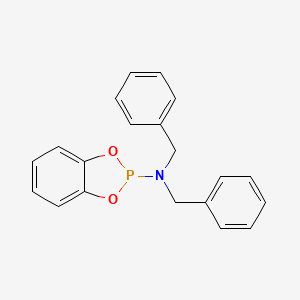


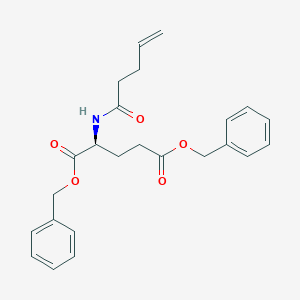
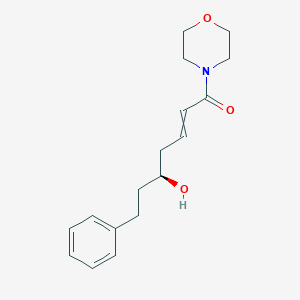
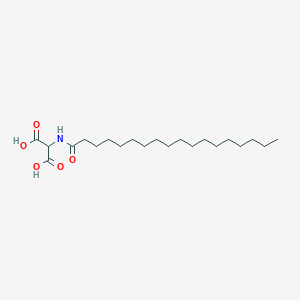
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)
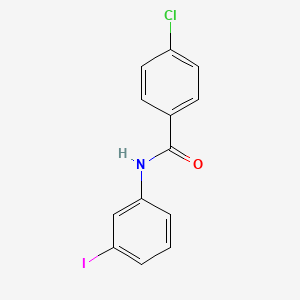
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)

